molecular formula C13H20O4 B13912675 Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B13912675
M. Wt: 240.29 g/mol
InChI Key: FNOIWMQHCXPXNX-UHFFFAOYSA-N
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Description

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a vinyl group at the 8-position and an ethyl ester moiety. Its structure combines a bicyclic ketal system with a reactive vinyl substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name

ethyl 8-ethenyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-12(11(14)15-4-2)5-7-13(8-6-12)16-9-10-17-13/h3H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOIWMQHCXPXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the vinyl group under mild conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including its potential as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of various biological processes, including enzyme inhibition and receptor binding. Its unique spiro structure allows it to fit into specific binding sites, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, differing primarily in substituents at the 8-position. These variations significantly influence their physicochemical properties, reactivity, and applications.

Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Molecular Formula : C12H20O4
  • Molecular Weight : 228.28 g/mol
  • Key Properties :
    • Synthesized via palladium-catalyzed C–H functionalization of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate using methyl iodide, yielding an 83% isolated product .
    • NMR data (δ 1.06 ppm for methyl group) confirms steric shielding by the spirocyclic system .
    • Used in the synthesis of pralsetinib intermediates, highlighting its role in oncology drug development .
    • Purity: ≥98% (commercially available at $221/g) .

Ethyl 8-Formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Molecular Formula : C12H18O5
  • Molecular Weight : 242.27 g/mol
  • Key Properties :
    • Features a formyl group, enhancing electrophilicity for nucleophilic additions .
    • Storage: Requires −20°C to prevent degradation; solubility improved by heating to 37°C and sonication .
    • Applications: Used in research settings for probing carbonyl reactivity in spirocyclic systems .

Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

  • Molecular Formula : C10H16O4
  • Molecular Weight : 200.23 g/mol
  • Key Properties: Smaller ester group (methyl vs. ChemSpider ID: 9021002; used in structural studies of spiroketal derivatives .

Ethyl 1-Ethoxy-4-oxocyclohexane-1-carboxylate

  • Molecular Formula : C11H18O4
  • Molecular Weight : 214.26 g/mol
  • Key Properties :
    • Derived from acid hydrolysis of Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, demonstrating the lability of the dioxolane ring under acidic conditions .
    • Intermediate in the synthesis of pralsetinib, a RET kinase inhibitor .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications Reference ID
This compound C12H18O4 226.27 Vinyl Polymer chemistry, drug intermediates
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C12H20O4 228.28 Methyl Pralsetinib synthesis
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C12H18O5 242.27 Formyl Electrophilic reactivity studies
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate C10H16O4 200.23 Methyl ester Structural analysis
Ethyl 1-ethoxy-4-oxocyclohexane-1-carboxylate C11H18O4 214.26 Ethoxy Acid-labile intermediate

Biological Activity

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C11H18O4C_{11}H_{18}O_{4}. Its unique spiro structure, characterized by a dioxaspirodecane ring system fused with a carboxylate ester group, grants it interesting chemical and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

  • Molecular Formula : C11H18O4C_{11}H_{18}O_{4}
  • CAS Number : 1402148-86-0
  • Appearance : Colorless to yellow liquid
  • Molecular Weight : 202.26 g/mol

Synthesis

This compound can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The synthesis is typically performed under inert conditions at room temperature, followed by purification through distillation or recrystallization .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound acts as a modulator of biological processes through:

  • Enzyme Inhibition : It can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in cellular signaling, influencing physiological responses.

Therapeutic Potential

Recent studies have highlighted several potential therapeutic applications for this compound:

  • Anticancer Activity
    • Case studies indicate that derivatives of dioxaspiro compounds exhibit significant anticancer properties. In vitro assays have shown that treatment with this compound leads to apoptosis in various human cancer cell lines .
    • Research Findings : One study demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells treated with this compound.
  • Antimicrobial Properties
    • Preliminary research suggests that this compound exhibits antimicrobial activity against specific Gram-positive bacteria.
    • Research Findings : Laboratory tests indicated effective inhibition of bacterial growth, suggesting its potential as a candidate for developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylateLacks vinyl groupLimited biological activity
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylateMethyl instead of vinyl groupModerate activity; less potent than target compound

The presence of the vinyl group in this compound enhances its reactivity and biological interactions compared to its analogs .

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